molecular formula C5H7N3S2 B7751668 3,5-Bis(methylsulfanyl)-1,2,4-triazine

3,5-Bis(methylsulfanyl)-1,2,4-triazine

Cat. No.: B7751668
M. Wt: 173.3 g/mol
InChI Key: UYWKQINSTOBULQ-UHFFFAOYSA-N
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Description

3,5-Bis(methylsulfanyl)-1,2,4-triazine is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(methylsulfanyl)-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of dithiooxamide with hydrazine derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(methylsulfanyl)-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazines, depending on the specific reagents and conditions used .

Scientific Research Applications

3,5-Bis(methylsulfanyl)-1,2,4-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

    Medicine: Research is ongoing into its potential use as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Bis(methylsulfanyl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)-1,2,4-triazine
  • 3,5-Bis(methylsulfanyl)-1,2,4-thiadiazole
  • 3,5-Bis(methylsulfanyl)-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3,5-Bis(methylsulfanyl)-1,2,4-triazine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the triazine ring.

Properties

IUPAC Name

3,5-bis(methylsulfanyl)-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S2/c1-9-4-3-6-8-5(7-4)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWKQINSTOBULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=NC(=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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